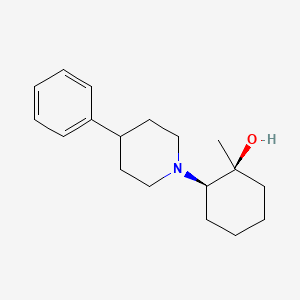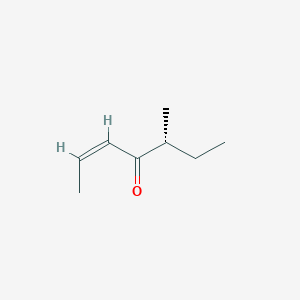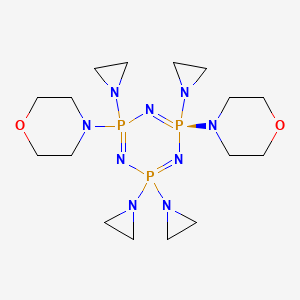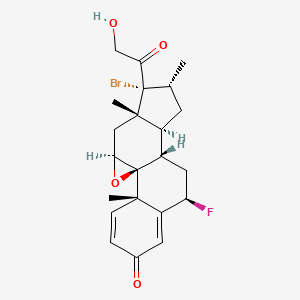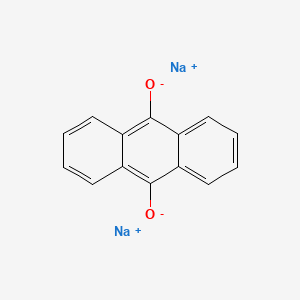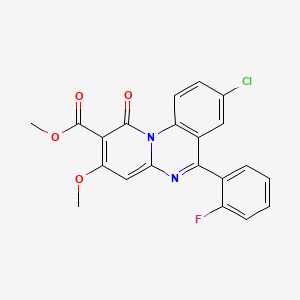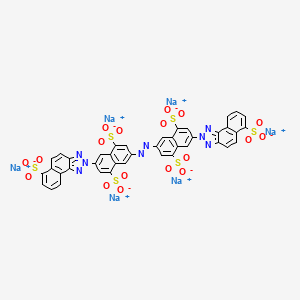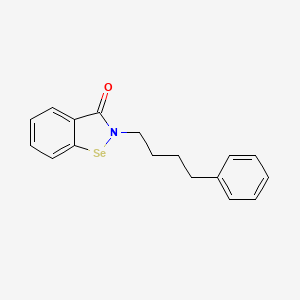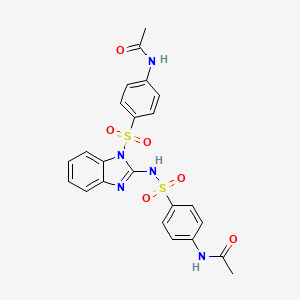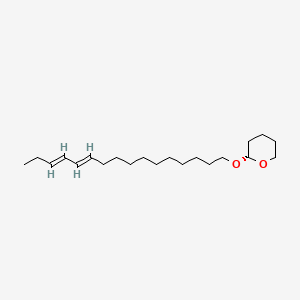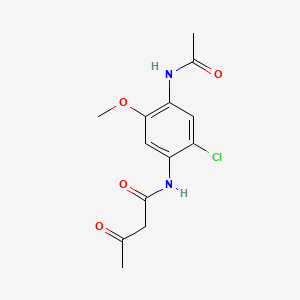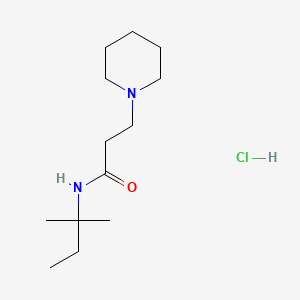
1-Piperidinepropionamide, N-tert-pentyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TR 360 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has garnered attention for its role in synthetic chemistry, biological research, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TR 360 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of TR 360.
Industrial Production Methods
In industrial settings, the production of TR 360 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
TR 360 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of TR 360 are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that promote the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of TR 360 depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
TR 360 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of TR 360 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which TR 360 is used.
Comparación Con Compuestos Similares
Similar Compounds
TR 360 can be compared with other similar compounds, such as:
TR 107: Known for its potent effects on mitochondrial protease ClpP and its potential in cancer therapy.
TR 301: Used in surface preparation and mold release applications.
Uniqueness
TR 360 stands out due to its unique chemical structure and properties, which confer specific advantages in its applications. For example, its stability, reactivity, and interaction with biological targets may differ from those of similar compounds, making it a valuable tool in research and industry.
Propiedades
Número CAS |
96730-27-7 |
|---|---|
Fórmula molecular |
C13H27ClN2O |
Peso molecular |
262.82 g/mol |
Nombre IUPAC |
N-(2-methylbutan-2-yl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O.ClH/c1-4-13(2,3)14-12(16)8-11-15-9-6-5-7-10-15;/h4-11H2,1-3H3,(H,14,16);1H |
Clave InChI |
HRGAGULHHQTXCA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



